molecular formula C9H17NO2 B2802777 Tert-butyl 2-(azetidin-3-yl)acetate CAS No. 1339121-58-2

Tert-butyl 2-(azetidin-3-yl)acetate

Cat. No.: B2802777
CAS No.: 1339121-58-2
M. Wt: 171.24
InChI Key: PBYYFMDWHCPWQG-UHFFFAOYSA-N
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Description

Tert-butyl 2-(azetidin-3-yl)acetate is a chemical compound with the molecular formula C9H17NO2 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(azetidin-3-yl)acetate typically involves the reaction of azetidine derivatives with tert-butyl acetate. One common method involves the use of (N-Boc-azetidin-3-ylidene)acetate as a starting material, which is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(azetidin-3-yl)acetate can undergo various chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen atoms, which can reduce the azetidine ring to a more saturated form.

    Substitution: This reaction involves the replacement of one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and alkylating agents like alkyl halides. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of solvents like tetrahydrofuran (THF) or acetonitrile .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives, while substitution reactions can introduce various functional groups into the azetidine ring.

Scientific Research Applications

Tert-butyl 2-(azetidin-3-yl)acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the synthesis of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of tert-butyl 2-(azetidin-3-yl)acetate involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-(azetidin-3-yl)acetate is unique due to its specific structural features, such as the tert-butyl ester group and the azetidine ring

Properties

IUPAC Name

tert-butyl 2-(azetidin-3-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-9(2,3)12-8(11)4-7-5-10-6-7/h7,10H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBYYFMDWHCPWQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC1CNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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